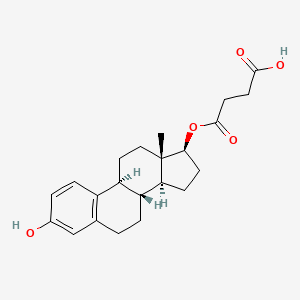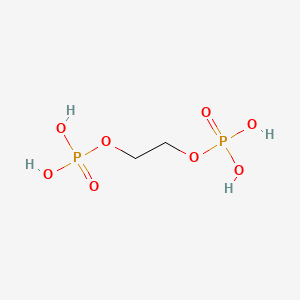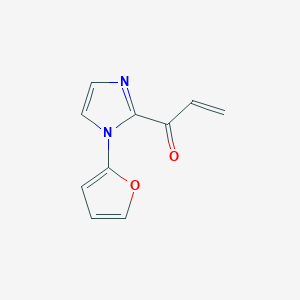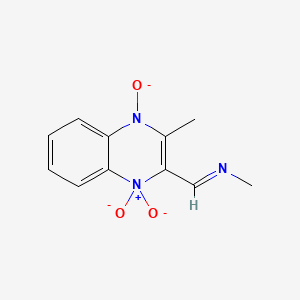
Bêta-estradiol 17-hémisuccinate
Vue d'ensemble
Description
Il est principalement utilisé dans le traitement hormonal substitutif de la ménopause et a des effets bénéfiques sur la peau, améliorant l'épaisseur de la peau . Il est également un composant des préparations d'hémisuccinate d'estradiol/progestérone utilisées pour induire les saignements de sevrage chez les femmes souffrant d'aménorrhée .
Applications De Recherche Scientifique
L'hémisuccinate d'estradiol a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression des gènes.
Médecine : Utilisé dans le traitement hormonal substitutif et étudié pour son potentiel dans le traitement des symptômes de la ménopause et du vieillissement cutané.
Industrie : Employé dans la formulation de produits pharmaceutiques et de cosmétiques.
5. Mécanisme d'action
L'hémisuccinate d'estradiol exerce ses effets en se liant aux récepteurs des œstrogènes dans les tissus cibles. Cette liaison active le récepteur des œstrogènes, ce qui conduit à la transcription des gènes sensibles aux œstrogènes. Les cibles moléculaires comprennent diverses protéines impliquées dans la croissance cellulaire, la différenciation et le métabolisme. Les voies impliquées sont principalement liées à la régulation des caractéristiques reproductives et sexuelles secondaires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'hémisuccinate d'estradiol implique l'estérification de l'estradiol avec l'anhydride succinique. La réaction nécessite généralement un catalyseur tel que la pyridine ou la diméthylaminopyridine (DMAP) et est réalisée dans des conditions douces afin d'éviter la dégradation de la molécule d'estradiol . Le processus peut être résumé comme suit :
- Dissoudre l'estradiol dans un solvant approprié (par exemple, le dichlorométhane).
- Ajouter de l'anhydride succinique et une quantité catalytique de DMAP.
- Agiter le mélange réactionnel à température ambiante jusqu'à ce que la réaction soit terminée.
- Purifier le produit par recristallisation ou chromatographie.
Méthodes de production industrielle : La production industrielle de l'hémisuccinate d'estradiol suit des principes similaires mais à plus grande échelle. Le processus implique :
- L'estérification à grande échelle à l'aide de réacteurs automatisés.
- La surveillance continue des conditions réactionnelles pour garantir un rendement et une pureté élevés.
- L'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'hémisuccinate d'estradiol subit diverses réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour produire de l'estradiol et de l'acide succinique.
Oxydation : L'hémisuccinate d'estradiol peut être oxydé pour former l'hémisuccinate d'estrone.
Réduction : Les réactions de réduction peuvent convertir l'hémisuccinate d'estradiol en estradiol.
Réactifs et conditions communs :
Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou basiques (par exemple, hydroxyde de sodium).
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium.
Produits majeurs :
Hydrolyse : Estradiol et acide succinique.
Oxydation : Hémisuccinate d'estrone.
Réduction : Estradiol.
Mécanisme D'action
Estradiol hemisuccinate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to the regulation of reproductive and secondary sexual characteristics .
Comparaison Avec Des Composés Similaires
L'hémisuccinate d'estradiol est unique parmi les esters d'œstrogènes en raison de son estérification spécifique avec l'acide succinique, ce qui améliore sa solubilité et sa stabilité. Des composés similaires comprennent :
Valérate d'estradiol : Un autre ester d'estradiol utilisé dans le traitement hormonal substitutif.
Cypionate d'estradiol : Un ester d'estradiol à action prolongée utilisé dans les formulations injectables.
Sulfate d'estrone : Un œstrogène conjugué utilisé dans le traitement hormonal substitutif.
L'hémisuccinate d'estradiol se distingue par sa solubilité et sa stabilité améliorées, ce qui en fait un choix privilégié dans certaines applications thérapeutiques.
Propriétés
IUPAC Name |
4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPIDPAGJSWWBE-FNIAAEIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227770 | |
| Record name | 17beta-Estradiol hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7698-93-3, 93939-81-2 | |
| Record name | Estradiol hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17beta-Estradiol hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol hemisuccinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17beta-Estradiol hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5064VG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)

![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)




![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)






